molecular formula C6H7NO3 B010811 Methyl 5-methylisoxazole-4-carboxylate CAS No. 100047-54-9

Methyl 5-methylisoxazole-4-carboxylate

Cat. No.: B010811
CAS No.: 100047-54-9
M. Wt: 141.12 g/mol
InChI Key: AHLBUWIGURZNRZ-UHFFFAOYSA-N
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Description

Methyl 5-methylisoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Methyl 5-methylisoxazole-4-carboxylate is a derivative of isoxazole, a five-membered heterocyclic moiety .

Mode of Action

Isoxazole derivatives are known to exhibit various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity . The interaction of this compound with its targets and the resulting changes would depend on the specific target and the context of the biological system.

Biochemical Pathways

Given the diverse biological activities of isoxazole derivatives , it can be inferred that this compound may potentially influence a variety of biochemical pathways. The downstream effects would depend on the specific pathway and the context of the biological system.

Result of Action

Given the diverse biological activities of isoxazole derivatives , it can be inferred that this compound may potentially induce a variety of molecular and cellular effects.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine hydrochloride, methanol, sodium methoxide, and various catalysts like 18-crown-6 . Reaction conditions often involve refluxing in methanol or other solvents at elevated temperatures .

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, carboxylic acids, and alcohol derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylisoxazole-3-carboxylic acid
  • Methyl 5-phenylisoxazole-4-carboxylate
  • Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

Uniqueness

Methyl 5-methylisoxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic and research applications .

Properties

IUPAC Name

methyl 5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-5(3-7-10-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLBUWIGURZNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624550
Record name Methyl 5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100047-54-9
Record name 4-Isoxazolecarboxylic acid, 5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100047-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methyl-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-methyl-1,2-oxazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.787
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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